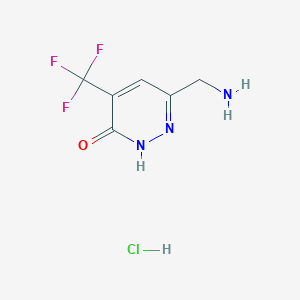

3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one;hydrochloride

Beschreibung

3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one;hydrochloride is a pyridazinone derivative characterized by an aminomethyl group at position 3 and a trifluoromethyl group at position 5 of the pyridazine ring. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications. Pyridazinones are heterocyclic compounds known for diverse biological activities, including enzyme inhibition and receptor modulation. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the aminomethyl moiety may facilitate hydrogen bonding with biological targets .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)4-1-3(2-10)11-12-5(4)13;/h1H,2,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMXYMCFKYHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1CN)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Na) under radical or nucleophilic conditions.

Aminomethylation: The aminomethyl group can be introduced via reductive amination, where the pyridazinone is reacted with formaldehyde and a suitable amine, followed by reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under strong oxidizing conditions.

Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinones, which may have different biological activities.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols under basic conditions can be used for substitution reactions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Dihydropyridazinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It can serve as a probe to investigate the mechanisms of various biochemical pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the aminomethyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazinone Family

Compound A : 5-Chloro-6-phenylpyridazin-3(2H)-ones (e.g., 3a-3h from )

- Substituents : Chlorine at position 5, phenyl at position 6, and variable alkyl/aryl groups at position 2.

- Properties : Neutral compounds with moderate solubility in organic solvents.

- Synthesis: Prepared via alkylation of pyridazinones using halides in acetone with K₂CO₃ .

Compound B: 3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(2-(trifluoromethyl)phenoxy)-1H-pyrazol-1-yl)pyridazine (10e from )

- Substituents: Trifluoromethylphenoxy group, cyclopropyl, and ethoxy groups.

- Activity : Designed as a dihydroorotate dehydrogenase (DHODH) inhibitor.

- Comparison: Shares the trifluoromethyl group but incorporates a phenoxy-pyrazole moiety, targeting different enzymes. The target compound’s aminomethyl group may broaden its interaction profile .

Trifluoromethyl-Containing Pharmaceuticals

Compound C: Nilotinib hydrochloride monohydrate ()

- Structure : A benzamide derivative with trifluoromethylphenyl, imidazolyl, and pyridinyl groups.

- Properties : Hydrochloride salt improves crystallinity and stability.

- Activity : BCR-ABL kinase inhibitor used in leukemia treatment.

- Comparison: Both compounds utilize trifluoromethyl groups for enhanced lipophilicity and stability. However, nilotinib’s complex structure targets kinases, whereas the pyridazinone core of the target compound may favor smaller enzymatic pockets .

Pyridazine Derivatives with Bioactive Substituents

Compound D : 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-1-indolinecarboxamide hydrochloride ()

- Substituents : Chlorine, methyl, and pyridinyloxy groups.

- Activity : Serotonin receptor antagonist (e.g., SB-242084 hydrochloride).

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of 3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one;hydrochloride and Analogues

Research Findings and Implications

- Trifluoromethyl Group : Present in the target compound, nilotinib, and Compound B, this group consistently enhances metabolic stability and bioavailability by resisting oxidative degradation .

- Aminomethyl Functionality: Unique to the target compound, this group may enable hydrogen bonding with polar residues in target proteins, a feature absent in Compounds A and B.

- Salt Forms: Both the target compound and nilotinib utilize hydrochloride salts to improve solubility and shelf-life, contrasting with neutral pyridazinones (Compound A) .

Biologische Aktivität

3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one; hydrochloride, with the CAS number 2445784-55-2, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C6H7ClF3N3O

- Molecular Weight : 229.59 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group and the aminomethyl moiety. These groups enhance its interaction with various biological targets.

1. Antitumor Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against cancer cell lines. The presence of the trifluoromethyl group in 3-(aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one has been associated with increased inhibition of cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit key signaling pathways involved in tumor growth and metastasis.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases, which are often overactive in cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and similar derivatives:

Study 1: Antitumor Efficacy

In vitro assays demonstrated that 3-(aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The compound exhibited a dose-dependent response, with IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Inhibition of cell proliferation |

| HCT116 (Colon) | 8 | Induction of apoptosis |

Study 2: Enzyme Interaction

A detailed investigation into the enzyme inhibition properties highlighted that the compound acts as a selective inhibitor for certain kinases involved in cancer signaling pathways. The study reported a significant decrease in kinase activity when treated with the compound.

Discussion

The biological activity of 3-(aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one; hydrochloride suggests it could be a promising candidate for further development as an anticancer agent or enzyme inhibitor. Its unique structural features contribute to its efficacy against various biological targets.

Q & A

Q. What are the established synthetic routes for preparing 3-(aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one hydrochloride, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves cyclization of hydrazide intermediates with trifluoromethyl-substituted ketones. A key step is the formation of the pyridazinone core via nucleophilic substitution or cycloaddition. For example, analogous pyridazinone derivatives are synthesized by reacting hydrazides with α,β-unsaturated ketones under acidic conditions . Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid (e.g., 1.0 M HCl in water at 50°C), as demonstrated in related pyridazinone syntheses . Critical factors include pH control during salt formation and purification via recrystallization to remove unreacted intermediates.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Standard analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection at 254 nm; ≥95% purity is typical for research-grade compounds .

- Nuclear Magnetic Resonance (NMR): Confirm the trifluoromethyl group (δ ~110–120 ppm in NMR) and aminomethyl moiety (δ ~3.5–4.0 ppm in NMR).

- Mass Spectrometry (MS): Verify molecular ion peaks matching the molecular formula (exact mass: 246.03).

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of pyridazinone derivatives, and how can they be tested for this compound?

Methodological Answer: Pyridazinones often target viral proteases or polymerases due to their electron-deficient trifluoromethyl group enhancing binding affinity. For example, related compounds inhibit rotavirus by disrupting viral capsid assembly . To test this compound:

Enzyme Inhibition Assays: Use fluorescence-based assays with viral proteases (e.g., rotavirus VP6) to measure IC.

Cell-Based Antiviral Screens: Infect Vero or HEK293 cells with rotavirus and quantify viral load via RT-qPCR.

Molecular Docking: Model interactions between the compound and viral proteins (e.g., PDB: 3N0T) to identify binding sites.

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group enhances metabolic stability but may reduce solubility. Replace with cyano or nitro groups to compare logP and IC .

- Aminomethyl Position: Analogous compounds with para-substituted aminomethyl groups show 10–15% higher antiviral activity than ortho-substituted variants .

- Salt Forms: Compare hydrochloride with other salts (e.g., trifluoroacetate) for solubility and crystallinity using X-ray diffraction .

Q. How can researchers resolve discrepancies in activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models. Poor oral bioavailability (common with pyridazinones) may explain in vivo inefficacy .

Metabolite Identification: Use LC-MS to detect hydroxylated or demethylated metabolites that may alter activity.

Formulation Optimization: Test liposomal encapsulation or PEGylation to improve solubility and bioavailability.

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing impurities?

Methodological Answer:

- Catalytic Optimization: Replace stoichiometric acids with catalytic p-toluenesulfonic acid to reduce side reactions .

- Process Monitoring: Use in-line FTIR to track intermediate formation and adjust reaction time/temperature dynamically.

- Purification: Employ column chromatography with silica gel (eluent: CHCl/MeOH 9:1) followed by recrystallization in ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.